Ethyl 4-(5-amino-2-fluoro-4-nitrophenyl)piperazine-1-carboxylate
Overview
Description
Ethyl 4-(5-amino-2-fluoro-4-nitrophenyl)-1-piperazinecarboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring, which is a common structural motif in medicinal chemistry, and a nitrophenyl group, which is often associated with biological activity.
Preparation Methods
The synthesis of Ethyl 4-(5-amino-2-fluoro-4-nitrophenyl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Piperazine ring formation: The formation of the piperazine ring structure.
Esterification: The formation of the ethyl ester group.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, fluorinating agents for fluorination, and amines for amination. Industrial production methods may involve optimizing these steps to increase yield and purity.
Chemical Reactions Analysis
Ethyl 4-(5-amino-2-fluoro-4-nitrophenyl)-1-piperazinecarboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation: The amino group can be oxidized to form different functional groups.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-(5-amino-2-fluoro-4-nitrophenyl)-1-piperazinecarboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.
Biological Studies: The compound’s biological activity is studied to understand its effects on various biological pathways.
Chemical Biology: It is used as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Chemistry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(5-amino-2-fluoro-4-nitrophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to its targets, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 4-(5-amino-2-fluoro-4-nitrophenyl)-1-piperazinecarboxylate can be compared with similar compounds such as:
Ethyl 4-(5-amino-2-chloro-4-nitrophenyl)-1-piperazinecarboxylate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 4-(5-amino-2-bromo-4-nitrophenyl)-1-piperazinecarboxylate: Similar structure but with a bromine atom instead of fluorine.
Ethyl 4-(5-amino-2-iodo-4-nitrophenyl)-1-piperazinecarboxylate: Similar structure but with an iodine atom instead of fluorine.
The uniqueness of Ethyl 4-(5-amino-2-fluoro-4-nitrophenyl)piperazine-1-carboxylate lies in its specific combination of functional groups, which can result in distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
ethyl 4-(5-amino-2-fluoro-4-nitrophenyl)piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN4O4/c1-2-22-13(19)17-5-3-16(4-6-17)11-8-10(15)12(18(20)21)7-9(11)14/h7-8H,2-6,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDKGFUVZSYIMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C=C(C(=C2)N)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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